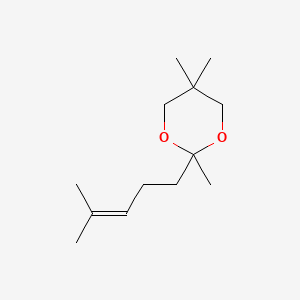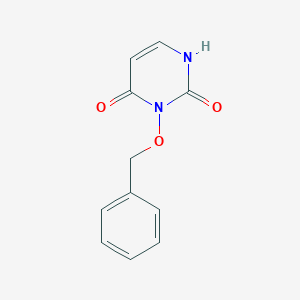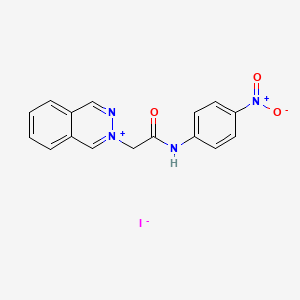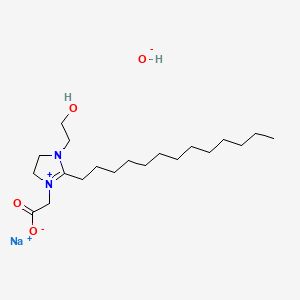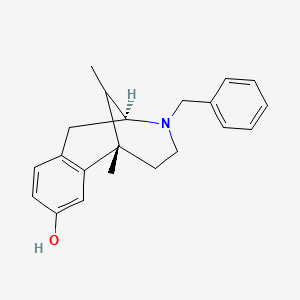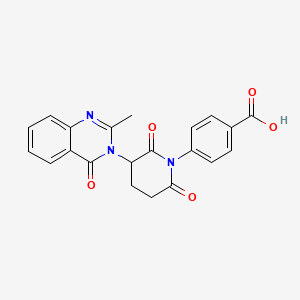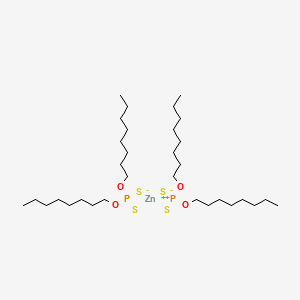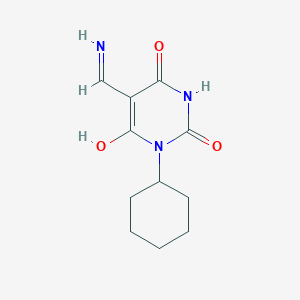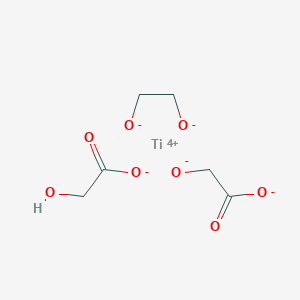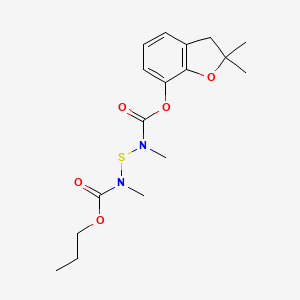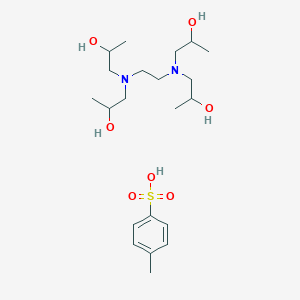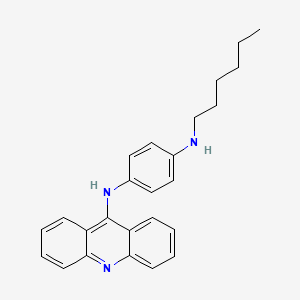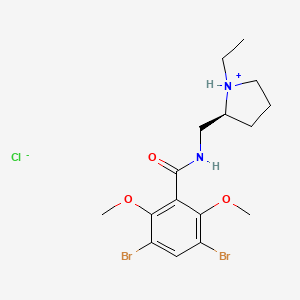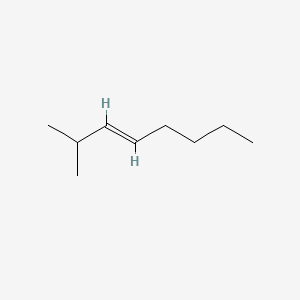
trans-2-Methyl-3-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Methyl-3-octene: is an organic compound with the molecular formula C9H18 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning the substituents on either side of the double bond are on opposite sides. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Methyl-3-octene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of alkyl halides . One common method involves the dehydration of 2-methyl-3-octanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: trans-2-Methyl-3-octene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone. These reactions typically occur under mild conditions and result in the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This reaction converts the double bond into a single bond, forming 2-methyl-3-octane.
Substitution: this compound can undergo substitution reactions with halogens such as chlorine or bromine. These reactions typically occur under UV light or in the presence of a radical initiator, resulting in the formation of halogenated products.
Major Products:
Oxidation: Epoxides, diols
Reduction: 2-Methyl-3-octane
Substitution: Halogenated alkenes
Scientific Research Applications
Chemistry: trans-2-Methyl-3-octene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology and Medicine: In biological research, this compound is used as a model compound to study the behavior of alkenes in biological systems. It is also used in the development of pharmaceutical intermediates and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It is also used as a solvent and in the formulation of lubricants and additives .
Mechanism of Action
The mechanism of action of trans-2-Methyl-3-octene involves its interaction with various molecular targets through its double bond. The compound can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The double bond also allows for cis-trans isomerization , which can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Methyl-3-octene: This is the cis isomer of trans-2-Methyl-3-octene. The main difference lies in the spatial arrangement of the substituents around the double bond.
1-Octene: Another alkene with a similar carbon chain length but with the double bond at a different position.
3-Octene: An isomer with the double bond located between the third and fourth carbon atoms.
Uniqueness: this compound is unique due to its trans configuration , which imparts different physical and chemical properties compared to its cis isomer. This configuration can influence the compound’s boiling point, solubility, and reactivity in chemical reactions.
Properties
CAS No. |
52937-36-7 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-2-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h7-9H,4-6H2,1-3H3/b8-7+ |
InChI Key |
RXYSIDRRVRTDIF-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/C(C)C |
Canonical SMILES |
CCCCC=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


